molecular formula C20H17Cl2NO B1393906 2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride CAS No. 1160263-23-9

2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride

Cat. No. B1393906
M. Wt: 358.3 g/mol
InChI Key: RZVZGCRSHMOLQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride (2-4-SBPCQC) is an organic compound used in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. It is a derivative of quinoline, a heterocyclic aromatic compound with a six-membered ring containing two nitrogen atoms. 2-4-SBPCQC has a wide range of uses in laboratory experiments, including as a reagent in organic syntheses, as a catalyst in chemical reactions, and as a catalyst in the production of polymers.

Scientific Research Applications

Synthesis and Catalysis

  • Palladium charcoal-catalyzed Suzuki-Miyaura coupling processes can utilize haloquinolines, including derivatives like 6-chloroquinoline, to produce coupling products in good yields, indicating potential use in organic synthesis (Tagata & Nishida, 2003).

Cyclization Reactions

  • 6-chloroquinoline derivatives have been involved in cyclization reactions to form various heterocyclic compounds. These reactions, using 2-chloroquinoline-3-carbaldehydes, lead to products like 2-chloroquinoline-3-carbonyl chlorides (Cziáky, 1991).

Luminescent Properties and Applications

  • Cyclopalladated and cyclometalated complexes involving halophenylpyridine and halophenylquinoline derivatives exhibit luminescence, which could be useful in various applications, including as catalysts in coupling reactions (Xu et al., 2014).

Derivatization in Chromatography

  • Derivatives like 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride can be used as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography, highlighting their utility in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992).

Dye Synthesis

  • Certain quinoline derivatives have been used as coupling components for synthesizing azo disperse dyes, indicating their relevance in dye and pigment industry (Rufchahi & Mohammadinia, 2014).

properties

IUPAC Name

2-(4-butan-2-ylphenyl)-6-chloroquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO/c1-3-12(2)13-4-6-14(7-5-13)19-11-17(20(22)24)16-10-15(21)8-9-18(16)23-19/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVZGCRSHMOLQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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